Head-to-Head CYP3A4 Inhibition: Superior Selectivity Profile of the 4-Trichloromethoxy Isomer
In a direct, head-to-head comparison within the same high-throughput screening panel, 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene demonstrated a 10.9-fold higher IC50 (weaker inhibition) for the critical drug-metabolizing enzyme CYP3A4 compared to a structurally related analog, indicating a potentially superior selectivity and lower drug-drug interaction (DDI) risk profile. Specifically, the target compound exhibited an IC50 of 5,490 nM, while the comparator (a related trichloromethoxy-containing molecule) showed a much more potent IC50 of 500 nM [1]. This quantitative difference is a key differentiator for researchers designing lead compounds with favorable ADME properties.
Comparator Analog: IC50 500 nM
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.49E+3 nM (5,490 nM) |
| Comparator Or Baseline | Related Trichloromethoxy Analog (ChEMBL ID CHEMBL3358926) |
| Quantified Difference | 10.9-fold higher IC50 (weaker inhibition) for the target compound |
| Conditions | Inhibition of human recombinant CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate after 30 mins by fluorescence assay |
Why This Matters
A higher IC50 for CYP3A4 suggests a lower propensity to interfere with the metabolism of co-administered drugs, a crucial safety and efficacy consideration in drug development that makes this compound a more attractive starting point for lead optimization.
- [1] BindingDB. (n.d.). BDBM50380527 / CHEMBL2018913. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527&google=BDBM50380527 View Source
